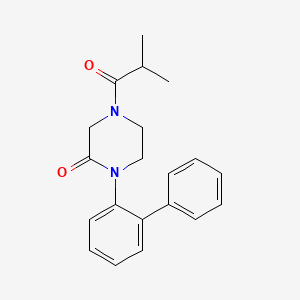

![molecular formula C11H12N2O5 B5519685 4-[(3-硝基苯基)氨基]-4-氧代丁酸甲酯](/img/structure/B5519685.png)

4-[(3-硝基苯基)氨基]-4-氧代丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The focus of this summary is on the compound's synthesis, molecular structure, chemical reactions, and its physical and chemical properties. The information presented excludes applications, drug use and dosage, and side effects, focusing solely on the scientific aspects of the compound.

Synthesis Analysis

The synthesis of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate involves several key steps, starting from basic reactants to the final product. One approach involves the reaction of methyl 4-(3-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride, followed by hydrogenation. This process affords a stable isomer, showcasing the synthetic flexibility of this compound (Buss, Coe, & Tatlow, 1997).

Molecular Structure Analysis

The molecular structure of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate has been extensively studied, revealing significant insights into its geometry and electronic configuration. Techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to confirm the structure and investigate its vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis (Raju et al., 2015).

Chemical Reactions and Properties

Methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate exhibits interesting chemical reactivity, particularly in the presence of various reagents and conditions. Its reactions lead to the formation of diverse products, highlighting the compound's versatility and utility in synthetic chemistry. For example, its reaction with methyl 3-oxobutanoate produces a range of pyridine products, demonstrating its potential in the synthesis of complex organic molecules (O'Callaghan et al., 1999).

Physical Properties Analysis

The physical properties of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, such as melting point, solubility, and crystalline structure, provide valuable information for its handling and application in various chemical processes. These properties are crucial for the compound's characterization and utility in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, including its reactivity, stability, and interaction with other compounds, have been explored through spectroscopic and computational methods. Studies on its vibrational wavenumbers, molecular electrostatic potential, and charge transfer phenomena offer deep insights into its chemical behavior and potential applications (Raju et al., 2015).

科学研究应用

分子对接和结构分析

对丁酸衍生物进行了分子对接和振动、结构、电子和光学研究,揭示了它们在结合和抑制胎盘生长因子 (PIGF-1) 中的潜力,表明可能具有药理学意义的生物活性。这些化合物已使用实验光谱和理论计算进行了研究,证明了它们由于其显着的偶极矩和第一超极化率而具有作为非线性光学材料的潜力 (K. Vanasundari 等人,2018 年).

光学存储和材料科学

对包含硝基苯基衍生物的偶氮聚合物的研究,包括 BEM 和 DR1M,表明无定形聚合物中极性侧基的协同运动会导致光致可诱导和光致可擦除的双折射。此特性对于光存储技术至关重要,这些材料每种偶氮生色团都表现出高光致双折射,这使其对于该领域的发展具有重要意义 (X. Meng 等人,1996 年).

药理学意义

已经合成和研究了丁酸衍生物的抗增殖活性,其中特定的化合物如 4-[[4-(2-甲基噻唑-4-基)苯基]氨基]-4-氧代丁酸甲酯显示出抑制 DNA 促旋酶-ATP 酶活性的潜力。这一见解表明这些化合物在开发新的治疗剂方面可能具有价值 (L. Yurttaş 等人,2022 年).

抗氧化特性

研究新的 4-羟基香豆素衍生物的抗氧化特性揭示了与 4-[(3-硝基苯基)氨基]-4-氧代丁酸甲酯相关的化合物在对抗氧化应激方面的潜力。这些研究表明此类化合物在开发抗氧化疗法或补充剂中的作用 (S. Stanchev 等人,2009 年).

环境生物修复

Ralstonia sp. SJ98 对硝基苯酚化合物生物降解的研究突出了了解和利用类似化合物降解途径的环境应用。这项工作显示了微生物修复污染物的潜力,包括与 4-[(3-硝基苯基)氨基]-4-氧代丁酸甲酯相关的污染物,从而为环境清理工作做出贡献 (Bharat Bhushan 等人,2000 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 4-(3-nitroanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-18-11(15)6-5-10(14)12-8-3-2-4-9(7-8)13(16)17/h2-4,7H,5-6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYPXJSMQYUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)

![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)

![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)

![4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)

![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)

![4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5519679.png)

![3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5519704.png)